molecular formula C10H14N2 B1311841 2-(Piperidin-4-yl)pyridine CAS No. 30532-37-7

2-(Piperidin-4-yl)pyridine

Numéro de catalogue: B1311841
Numéro CAS: 30532-37-7
Poids moléculaire: 162.23 g/mol
Clé InChI: KVNQCSIGNRPHHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)pyridine typically involves the reaction of 4-chloropyridine with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridines and piperidines in the presence of bases like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.

    Substitution: Various substituted pyridine and piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
2-(Piperidin-4-yl)pyridine derivatives have been investigated as potential inhibitors of protein kinase B (PKB), a key player in cancer signaling pathways. Research has shown that modifications to this compound can lead to potent ATP-competitive inhibitors with selectivity for PKB over other kinases such as protein kinase A (PKA). For instance, compounds derived from this compound exhibited significant inhibition of tumor growth in xenograft models, indicating their potential as anticancer agents .

Antiviral Properties
The compound has also been studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). Certain derivatives of this compound have demonstrated the ability to inhibit HIV reverse transcriptase, making them candidates for further development in antiviral therapies .

Neuroscience Applications

Receptor Modulation
this compound and its derivatives serve as ligands for various receptors in the central nervous system, including histamine H3 and sigma-1 receptors. These interactions suggest potential applications in treating nociceptive and neuropathic pain. Dual receptor modulation has been explored to enhance analgesic effects while minimizing side effects associated with traditional pain medications .

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of certain this compound derivatives. Compounds that incorporate this structure showed significant inhibition of malaria parasite growth, with IC50 values comparable to established antimalarial drugs. This suggests that these derivatives could represent a new class of antimalarial agents .

Synthesis and Characterization

The synthesis of this compound often involves multi-step processes that can yield enantiomerically pure compounds. Techniques such as resolution using mandelic acid have been employed to achieve high purity levels, which is crucial for pharmacological testing . The characterization of these compounds typically includes spectroscopic methods such as NMR and mass spectrometry to confirm their structures and purity.

Case Studies and Research Findings

Application AreaKey FindingsReferences
AnticancerInhibitors developed showed significant tumor growth inhibition in vivo
AntiviralDerivatives demonstrated inhibition of HIV reverse transcriptase
NeuroscienceLigands modulating H3 and sigma-1 receptors showed promise for pain relief
AntimalarialSignificant inhibition of malaria growth with IC50 values comparable to controls

Mécanisme D'action

The mechanism of action of 2-(Piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.

    2-(Piperidin-4-yl)benzene: A compound with a similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

2-(Piperidin-4-yl)pyridine is unique due to its combined structural features of both pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application.

Activité Biologique

2-(Piperidin-4-yl)pyridine, a compound featuring a piperidine ring attached to a pyridine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H14N2\text{C}_{11}\text{H}_{14}\text{N}_{2}

This compound is characterized by the presence of both a piperidine and a pyridine ring, which contribute to its unique chemical reactivity and biological properties.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity . In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound's effectiveness is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Cell Line IC50 Value (µM)
HeLa4.3
A5498.3
MDA-MB-2315.0

These results suggest that the compound's structural features enhance its interaction with cellular targets, leading to effective inhibition of proliferation in malignant cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinase Activity : It has been shown to inhibit specific kinases involved in cancer progression, particularly those in the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation .
  • Modulation of Enzyme Activities : The compound interacts with various enzymes, potentially altering their activity and affecting downstream signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can lead to apoptosis in cancer cells, further contributing to its antitumor properties .

Case Study 1: Antiproliferative Effects

A study explored the antiproliferative effects of various pyridine derivatives, including this compound. The research highlighted that modifications to the piperidine ring significantly enhanced the compound's biological activity against cancer cell lines. The introduction of electron-donating groups on the aromatic ring improved binding affinity and selectivity for tumor-associated targets .

Case Study 2: Structural Optimization

Another investigation focused on optimizing the structure of piperidine derivatives to enhance their pharmacological properties. By systematically altering substituents on the pyridine ring, researchers identified compounds with improved potency against specific kinases implicated in cancer signaling pathways. This work underscores the importance of structure-activity relationships (SAR) in drug development .

Propriétés

IUPAC Name

2-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNQCSIGNRPHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438829
Record name 2-(Piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30532-37-7
Record name 2-(4-Piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30532-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1-benzyl-4-(2-pyridyl)-piperidine (3.26 g, 12.9 mmol) in dry methanol (25 mL), 10% palladium hydroxide (1.9 g) was added and the solution was hydrogenated at 200 psi for 24 hours. The solution was filtered over celite, concentrated to give 2.1 g (99%) of 4-(2-pyridyl)-piperidine which was used as such for the subsequent step. A mixture of 3-bromopropylamine hydrobromide (20 g, 91.3 mmol), potassium carbonate (37.85 g, 273.9 mmol) and di-tert-butyldicarbonate (21.90 g, 100 mmol) in methanol was stirred at room temperature for 24 hours. The reaction mixture was concentrated and partitioned between 250 mL EtOAc and 50 mL water, dried over sodium sulfate, filtered and concentrated. Purification of the crude product by column chromatography (hexane: EtOAc, 4.5:0.5) gave 17.5 g (80%) of the product as a pale yellow oil. To a stirred solution of the 4-(2-pyridyl)-piperidine (1.86 g, 11.4 mmol) in dioxane (20 mL), N-(tert-butoxycarbonyl)-3-bromopropylamine (2.82 g, 11.4 mmol) and potassium carbonate (3.16 g, 22.9 mmol) were added and the solution was refluxed for 24 hours. The reaction mixture was cooled to room temperature, concentrated and partitioned between 40 mL chloroform and 5 mL water. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (ethyl acetate: methanol, 4:1) to yield 1.86 g (49%) of the required product as a colorless oil; 1H-NMR (CDCl3): δ1.45 (s, 9 H), 1.54-1.69 (m, 8 H), 2.21-2.68 (m, 2 H), 2.74-2.80 (m, 1 H), 3.02-3.22 (m, 4 H), 5.41 ( s, 1 H), 7.13-7.17 (m, 1 H), 7.33 (d, J=7.93 Hz, 1 H), 7.63 (t, J=7.6 Hz, 1 H), 8.54 (d, J=4.6 Hz, 1 H). To N-(tert-butoxycarbonyl)-3-[4-(2-pyridyl)-piperidin-1-yl]propylamine (0.15 g, 0.45 mmol) in 5 mL of dichloromethane, 1 mL of trifluoroacetic acid was added and the solution was stirred at room temperature for 1 hour. The solution was concentrated, neutralized with 10% KOH solution and extracted into 25 mL of dichloromethane. The organic layer was dried over sodium sulfate, filtered, and concentrated to give 0.098 g (100%) of 3-[4-2-pyridyl)-piperidin-1-yl]propylamine which was used as such for the subsequent step.
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.2 g (12.8 mmol) of 1-benzyl-4-(2-pyridyl)-1,2,3,6-tetrahydropyridine and 1.2 g of Pd(OH)2/C in 25 mL of MeOH was hydrogenated at 50 psi for 6 h. The reaction mixture was filtered and the filtrate was concentrated. The residue was purified by chomatography [CH2Cl2:MeOH:(2M NH3 in MeOH), 100:8:4) to give 1.86 g of the title compound.
Name
1-benzyl-4-(2-pyridyl)-1,2,3,6-tetrahydropyridine
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

The product from Example 36B was treated with 10% Pd/C (250 mg) at 60 psi and 50° C. for 40 hours to provide the title compound (150 mg, 88% yield). MS (DCI/NH3) m/e 163 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
88%

Synthesis routes and methods IV

Procedure details

3-[4-(2-Pyridyl)-piperidine-1-yl]propylamine (Scheme 6). To 1-Benzyl-4-(2-pyridyl)-piperidine (3.26 g, 12.9 mmol) in dry methanol (25 ml), 10% palladium hydroxide (1.9 g) was added and the solution was hydrogenated at 200 psi for 24 hours. The solution was filtered over celite, concentrated to give 2.1 g (99%) of 4-(2-pyridyl)-piperidine which was used as such for the subsequent step. A mixture of 3-bromopropylamine hydrobromide (20 g, 91.3 mmol), potassium carbonate (37.85 g, 273.9 mmol) and di-tert-butyldicarbonate (21.90 g, 100 mmol) in methanol was stirred at room temperature for 24 hours. The reaction mixture was concentrated and partitioned between 250 ml EtOAc and 50 ml water, dried over sodium sulfate, filtered and concentrated. Purification of the crude product by column cromatography (Hexane: EtOAc, 4.5:0.5) gave 17.5 g (80%) of the product as a pale yellow oil. To a stirred solution of the 4-(2-pyridyl)-piperidine (1.86 g, 11.4 mmol) in dioxane (20 ml), N-(tert-butoxycarbonyl)-3-bromopropylamine (2.82 g, 11.4 mmol) and potassium carbonate (3.16 g, 22.9 mmol) were added and the solution refluxed for 24 hours. The reaction mixture was cooled to room temperature, concentrated and partitioned between 40 ml chloroform and 5 ml water. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (ethyl acetate: methanol, 4:1) to yield 1.86 g (49%) of the required product as a colorless oil; 1H-NMR (CDCl3): δ 1.45 (s, 9 H), 1.54-1.69 (m, 8 H), 2.21-2.68 (m, 2 H), 2.74-2.80 (m, 1 H), 3.02-3.22 (m, 4 H), 5.41 (s, 1H), 7.13-7.17 (m, 1 H), 7.33 (d, J=7.93 Hz, 1 H), 7.63 (t, J=7.6 Hz, 1 H), 8.54 (d, J=4.6 Hz, 1 H). To N-(tert-butoxycarbonyl)-3-[4-(2-pyridyl)-piperidin-1-yl]propylamine (0.15 g, 0.45 mmol) in 5 ml of dichloromethane, 1 ml of trifluoroacetic acid was added and the solution stirred at room temperature for 1 hour. The solution was concentrated, neutralized with 10% KOH solution and extracted into 25 ml of dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated to give 0.098 g (100%) of 3-[4-(2-pyridyl)-piperidin-1-yl]propylamine which was used as such for the subsequent step (step h).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-yl)pyridine
Reactant of Route 2
2-(Piperidin-4-yl)pyridine
Reactant of Route 3
2-(Piperidin-4-yl)pyridine
Reactant of Route 4
2-(Piperidin-4-yl)pyridine
Reactant of Route 5
2-(Piperidin-4-yl)pyridine
Reactant of Route 6
2-(Piperidin-4-yl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.